5H-Pyrido[4,3-b]indole
Overview
Description
5H-Pyrido[4,3-b]indole, also known as pyrido[4,3-b]indole, is an organic compound with the molecular formula C11H8N2. It is a heterocyclic compound that contains a fused pyridine and indole ring system. This compound is known for its strong aromatic odor and is typically found as a white or pale yellow solid. It is insoluble in water but soluble in organic solvents such as methanol and dichloromethane .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which include 5h-pyrido[4,3-b]indole, have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
It’s known that indole derivatives can interact with multiple receptors, leading to various biological responses . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
A related compound, 3-amino-1,4-dimethyl-5h-pyrido[4,3-b]indole (trp-p-1), has been shown to induce apoptosis in rat splenocytes, thymocytes, and hepatocytes, accompanied by activation of caspases . This suggests that this compound may also influence apoptosis-related pathways.
Result of Action
It’s known that indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Biochemical Analysis
Biochemical Properties
5H-Pyrido[4,3-b]indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as Janus kinase 2 (JAK2), which is involved in the JAK-STAT signaling pathway . This inhibition can affect cell signaling and gene expression. Additionally, this compound has been found to interact with monoamine transporters, which are responsible for the uptake of neurotransmitters like dopamine and serotonin . These interactions can influence neurotransmitter levels and neuronal function.
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes. In cancer cells, derivatives of this compound have shown antiproliferative activity, inhibiting the growth of cell lines such as HeLa, A549, HepG2, and MCF-7 . This compound can induce apoptosis, or programmed cell death, in these cells by activating caspases and causing morphological changes . Furthermore, this compound can affect cell signaling pathways, such as the JAK-STAT pathway, and influence gene expression related to cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For example, its interaction with JAK2 leads to the inhibition of the JAK-STAT signaling pathway, which is crucial for cell survival, proliferation, and differentiation . Additionally, this compound can bind to monoamine transporters, affecting the uptake of neurotransmitters and modulating neuronal activity . These molecular interactions contribute to the compound’s effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at room temperature but may degrade at higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and modulating neurotransmitter levels . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety of the compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, which play a role in its biotransformation and elimination . Additionally, this compound can affect metabolic flux and alter the levels of metabolites in cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Monoamine transporters, such as dopamine and serotonin transporters, facilitate the uptake of this compound into cells . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5H-Pyrido[4,3-b]indole can be synthesized through various methods. One common approach involves the reaction of pyridine and benzindole analogs under suitable chemical reaction conditions . Another method includes the use of 3-iodo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines in a double C-N coupling reaction under air atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced analogs.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
5H-Pyrido[4,3-b]indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole: A simpler structure with a single fused ring system.
Carbazole: Contains a fused tricyclic system with nitrogen atoms.
Quinoline: Similar to pyrido[4,3-b]indole but with a different ring fusion pattern.
Uniqueness: 5H-Pyrido[4,3-b]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to act as a tubulin polymerization inhibitor sets it apart from other similar compounds, making it a valuable target for anti-cancer drug development .
Properties
IUPAC Name |
5H-pyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFHRSPDKWERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179147 | |
Record name | gamma-Carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244-69-9 | |
Record name | gamma-Carboline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrido[4,3-b]indole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | gamma-Carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .GAMMA.-CARBOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89407EP2HE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of carcinogenic 5H-pyrido[4,3-b]indoles and how do they influence their biological activity?
A1: Carcinogenic 5H-pyrido[4,3-b]indoles, like 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), possess an exocyclic amino group at position 3. [] This amino group undergoes metabolic activation by cytochrome P450 enzymes, primarily CYP1A and CYP1B subfamilies, to form reactive N-hydroxylamine intermediates. [, ] These intermediates are capable of forming DNA adducts, primarily at the C8 position of guanine, leading to DNA damage and potentially contributing to carcinogenesis. [, ]
Q2: How does the position of the amino group in 5H-pyrido[4,3-b]indoles affect their interaction with DNA?
A2: Research suggests that the position of the amino group is crucial for DNA adduct formation. In the case of Trp-P-1 and Trp-P-2, the 3-amino group is essential for metabolic activation and subsequent DNA adduct formation. [, ] Modifications or substitutions at this position could significantly alter the mutagenic and carcinogenic potential of these compounds.
Q3: Do 5H-pyrido[4,3-b]indoles interact with other biological targets besides DNA?
A3: Yes, studies show that Trp-P-1 and Trp-P-2 can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like dopamine. [] This inhibition was observed both in vitro and in vivo, suggesting a potential impact on dopamine metabolism in the brain. [] Additionally, some 5H-pyrido[4,3-b]indoles have shown potent inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. []
Q4: Are there structural modifications to 5H-pyrido[4,3-b]indoles that can reduce their toxicity?
A4: Research on 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles has explored their potential as antineoplastic agents. [] Introducing specific substitutions, such as a NH(CH2)3N(R)2 side chain (R = CH3 or C2H5) at position 1, a 4-methyl group, and an 8-OH substituent, with either a 5-NH or a 5-NCH3 group, resulted in compounds with significant cytotoxicity against L1210 leukemia cells and in vivo antitumor activity. [] This highlights the possibility of modifying the 5H-pyrido[4,3-b]indole scaffold to generate compounds with desired biological properties and reduced toxicity.
Q5: How do heterocyclic amines like Trp-P-1 and Trp-P-2 impact DNA repair mechanisms in bacteria and mammalian cells?
A5: Interestingly, Trp-P-1 demonstrates contrasting effects on DNA repair in bacteria and mammalian cells. In Escherichia coli, Trp-P-1 enhances UV-induced lethality and mutation frequency by inhibiting the repair of UV-induced DNA damage, particularly cyclobutane pyrimidine dimers and (6-4) photoproducts. [, ] Conversely, in mammalian cells, Trp-P-1 does not hinder the repair of these photolesions but instead potentiates UV-induced lethality by causing S-phase arrest, thereby disrupting DNA replication. [] This highlights the complexity of Trp-P-1's interaction with DNA repair pathways in different biological systems.
Q6: Can natural compounds mitigate the genotoxic effects of 5H-pyrido[4,3-b]indoles?
A6: Yes, several studies have explored the antimutagenic potential of natural compounds against 5H-pyrido[4,3-b]indoles. For instance, chlorophyll and chlorophyllin effectively suppressed the genotoxicity of Trp-P-2 in both Salmonella typhimurium TA98 and Drosophila wing hair spot tests. [] The proposed mechanism involves the formation of complexes between chlorophyll/chlorophyllin and Trp-P-2, hindering its interaction with biological targets and reducing its bioavailability. []
Q7: Are there other examples of natural compounds exhibiting antimutagenic activity against heterocyclic amines?
A7: Beyond chlorophyll, other natural compounds show promise in counteracting heterocyclic amine mutagenicity:
- Bay Laurel: Kaempferyl coumarate, isolated from bay laurel (Laurus nobilis L.), demonstrates antimutagenic activity against Trp-P-2. []
- Fingerroot: This Thai spice (Boesenbergia pandurata Schult.) contains several antimutagenic flavonoids, including pinocembrin chalcone, cardamonin, pinocembrin, pinostrobin, and panduratin A, which effectively inhibit the mutagenicity of Trp-P-1, Trp-P-2, and PhIP. []
- Neem Tree: Prenylated flavanones from Azadirachta indica flowers (neem tree) act as antimutagens against Trp-P-1, Trp-P-2, and PhIP, likely by inhibiting the cytochrome P450 1A isoforms responsible for the N-hydroxylation of these heterocyclic amines. []
- Murdannia loriformis: This Thai medicinal plant displays antimutagenic activity against various heterocyclic amines, including Trp-P-1 and Trp-P-2. [] In rat studies, extracts of M. loriformis inhibited azoxymethane-induced aberrant crypt focus formation in the colon, indicating potential cancer chemopreventive activity. []
Q8: How are 5H-pyrido[4,3-b]indoles metabolized in humans?
A8: While specific metabolic pathways in humans require further investigation, studies on rodents and in vitro systems suggest that 5H-pyrido[4,3-b]indoles undergo N-hydroxylation by cytochrome P450 enzymes, a crucial step in their metabolic activation. [, ] This process leads to the formation of reactive N-hydroxylamine intermediates that can form DNA adducts. [, ]
Q9: Are humans exposed to 5H-pyrido[4,3-b]indoles and can we measure this exposure?
A9: Yes, humans are exposed to carcinogenic 5H-pyrido[4,3-b]indoles primarily through the consumption of cooked meat. [] Studies have detected Trp-P-1, Trp-P-2, PhIP, and MeIQx in the urine of healthy volunteers consuming a regular diet. [] In contrast, these compounds were not detected in the urine of inpatients receiving parenteral alimentation, indicating dietary sources as the primary route of exposure. []
Q10: Beyond urinary excretion, are there other biomarkers for assessing human exposure to 5H-pyrido[4,3-b]indoles?
A10: Yes, analysis of hemoglobin adducts offers a valuable approach to assessing long-term exposure to Trp-P-1. [] A quantitative method utilizing TPHB, a surrogate marker for Trp-P-1-hemoglobin adducts, has been developed and successfully applied to detect these adducts in human blood samples. [] The presence of TPHB in blood samples from healthy individuals confirms human exposure to Trp-P-1 and highlights the potential of hemoglobin adducts as biomarkers for monitoring exposure to this dietary carcinogen. []
Q11: What analytical techniques are commonly employed to quantify 5H-pyrido[4,3-b]indoles in biological and food matrices?
A11: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used to analyze 5H-pyrido[4,3-b]indoles. [, , , ] UV detection is common for quantifying these compounds in urine and food extracts. [] For sensitive detection in biological samples, fluorescence detection can be employed, particularly for analyzing Trp-P-1-hemoglobin adducts. [] Mass spectrometry coupled with HPLC (LC-MS) offers a powerful tool for identifying and quantifying 5H-pyrido[4,3-b]indoles and their metabolites in complex matrices. [, ]
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